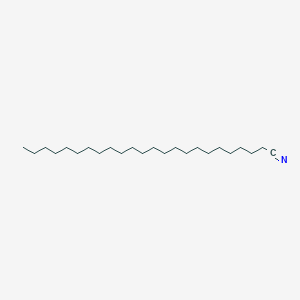

Tetracosanenitrile

Description

Tetracosanenitrile (CAS 95804-62-9) is a long-chain aliphatic nitrile with the molecular formula C₂₄H₄₇N and a molecular weight of 349.64 g/mol . It is characterized by a 24-carbon saturated hydrocarbon chain terminating in a nitrile (-C≡N) functional group. According to NIST data, its melting point is 334.65 K (61.5°C), though the compound may exhibit a metastable form with a lower melting point . This compound has been identified in natural samples, such as fungal melanins from Ochroconis spp., through pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) techniques .

Properties

CAS No. |

95804-62-9 |

|---|---|

Molecular Formula |

C24H47N |

Molecular Weight |

349.6 g/mol |

IUPAC Name |

tetracosanenitrile |

InChI |

InChI=1S/C24H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-23H2,1H3 |

InChI Key |

RPUYSRPQKZDIAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of a long-chain alkyl halide with sodium cyanide (NaCN) in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale chemical reactors. The process involves the continuous addition of the alkyl halide and sodium cyanide to the reactor, followed by the separation and purification of the product using distillation columns. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetracosanenitrile undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The cyano group can be substituted with other functional groups, such as hydroxyl or halogen groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and hydroxylating agents.

Major Products Formed

Oxidation: Carboxylic acids and amides.

Reduction: Primary amines.

Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

Tetracosanenitrile's unique structure makes it a valuable component in materials science, particularly in the development of polymers and nanomaterials.

2.1 Polymer Production

- This compound can be used as a monomer in the synthesis of specialty polymers that exhibit enhanced thermal stability and mechanical strength.

- Case Study: Research has shown that incorporating this compound into polymer matrices improves their tensile strength and thermal resistance, making them suitable for high-performance applications such as aerospace components and automotive parts .

2.2 Nanocomposites

- The compound has been explored for use in nanocomposites, where it acts as a compatibilizer between hydrophilic and hydrophobic phases.

- A study demonstrated that this compound-modified nanocomposites exhibited superior electrical conductivity compared to unmodified counterparts, highlighting its potential in electronic applications .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical research due to its bioactive properties.

3.1 Drug Delivery Systems

- Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

- Research indicates that this compound-based carriers can effectively deliver hydrophobic drugs, improving therapeutic outcomes in cancer treatment .

3.2 Antimicrobial Activity

- Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- A case study showed significant inhibition of bacterial growth when this compound was incorporated into topical formulations .

Environmental Applications

The environmental impact of this compound is also noteworthy, particularly concerning its role as a potential tracer in pollution studies.

4.1 Pollution Tracing

- This compound can serve as a molecular tracer for studying organic pollution sources due to its stability and detectability in various environmental matrices.

- A study conducted on atmospheric samples demonstrated that this compound levels correlated with specific pollution sources, aiding in the identification of contamination pathways .

Mechanism of Action

The mechanism of action of tetracosanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific signaling pathways .

Comparison with Similar Compounds

Tricosanenitrile

Tricosanenitrile (C₂₃H₄₅N) is a homolog of tetracosanenitrile with a shorter carbon chain (23 carbons). Both compounds share similar analytical detection methods, as evidenced by their identification in Py-GC/MS studies of natural resins and fungal melanins .

Hexadecanenitrile (Palmitonitrile)

Hexadecanenitrile (C₁₆H₃₁N), a shorter-chain nitrile, has a molecular weight of 237.43 g/mol and a melting point of 19–21°C . The significant difference in melting points between hexadecanenitrile and this compound underscores the impact of chain length on physical properties. Longer chains enhance intermolecular forces, leading to higher thermal stability .

Aromatic Nitriles

3-Nitrobenzonitrile

3-Nitrobenzonitrile (C₇H₄N₂O₂, CAS 619-24-9) is an aromatic nitrile with a nitro group (-NO₂) attached to the benzene ring. Its molecular weight (148.12 g/mol) and melting point (85–87°C) differ markedly from this compound due to structural and electronic factors. The conjugated nitrile and nitro groups in 3-nitrobenzonitrile enhance its reactivity, making it useful in synthetic chemistry, whereas this compound’s aliphatic structure favors applications in materials science or natural product studies .

(Triphenylphosphoranylidene)acetonitrile

This compound (C₂₀H₁₅NP) features a phosphoranylidene group bonded to an acetonitrile moiety. Its complex structure and lower molecular weight (300.32 g/mol ) contrast with this compound’s simplicity. It is primarily used in organic synthesis as a reagent for forming carbon-carbon bonds, highlighting functional diversity among nitriles .

Hydrocarbons

Tetracosane

Tetracosane (C₂₄H₅₀), a saturated hydrocarbon, shares the same carbon chain length as this compound but lacks the nitrile group. Its molecular weight (338.65 g/mol ) is slightly lower, and its melting point (50–54°C ) is significantly reduced compared to this compound, emphasizing the polar nitrile group’s role in enhancing intermolecular forces .

Squalane

Squalane (C₃₀H₆₂), a branched hydrocarbon (CAS 111-01-3), is used in cosmetics and lubricants. Its branched structure and lack of functional groups result in a low melting point (−55°C ) and high flexibility, contrasting with this compound’s rigidity and polarity .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Thermal Stability : The nitrile group in this compound increases its melting point by ~10°C compared to tetracosane, demonstrating the functional group’s impact on thermal behavior .

- Ecological Presence : this compound’s detection in fungal melanins suggests a role in microbial defense or structural integrity, warranting further biochemical studies .

- Synthetic Utility : Aromatic nitriles like 3-nitrobenzonitrile exhibit broader reactivity in organic synthesis, while aliphatic nitriles may serve as intermediates in polymer or surfactant production .

Biological Activity

Tetracosanenitrile, a long-chain nitrile compound, is notable for its potential biological activities, which have been explored in various studies. This article synthesizes the findings related to its biological activity, including antioxidant properties, antimicrobial effects, and other relevant biological interactions.

Chemical Structure and Properties

This compound (C24H49N) is a member of the nitrile family characterized by a long hydrocarbon chain. Its molecular structure contributes to its unique physical and chemical properties, influencing its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which can lead to various diseases.

-

Study Findings : In a study assessing the antioxidant properties of various compounds, this compound was identified among other bioactive components. The antioxidant activity was evaluated using methods such as DPPH and ABTS assays.

Compound IC50 (mg/mL) This compound 5.55 ± 0.46 Standard (Gallic Acid) 1.42 ± 0.05

The IC50 value indicates the concentration required to inhibit 50% of the free radicals, suggesting that this compound exhibits moderate antioxidant activity compared to standard antioxidants like Gallic acid .

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated, particularly in relation to its application in medical and industrial settings.

- Case Study : A recent analysis focused on the incorporation of shredded nitrile gloves (which contain similar compounds) into concrete mixtures demonstrated enhanced mechanical properties attributed to the antimicrobial properties of nitriles. This suggests that this compound may possess inherent antimicrobial characteristics that could be beneficial in various applications .

Applications in Health and Industry

This compound's biological activity extends beyond antioxidant and antimicrobial effects. Its applications are being explored in several fields:

- Medical Supplies : The increased use of nitrile gloves during the COVID-19 pandemic has led to investigations into their chemical composition and potential health impacts. This compound, as a component of these gloves, plays a role in their performance and safety .

- Construction Materials : Research has shown that incorporating nitriles into construction materials can improve their strength and durability due to the unique bonding properties of nitriles with other materials .

Q & A

Q. How can interdisciplinary teams align methodologies when studying this compound’s ecological vs. pharmacological impacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.